What are the physical and chemical properties of Dioctyl fumarate?
What are the physical and chemical properties of Dioctyl fumarate?
An In-depth Technical Guide to the Physical and Chemical Properties of Dioctyl Fumarate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Dioctyl Fumarate. The information is curated for professionals in research and development, with a focus on structured data presentation, detailed experimental context, and visual representations of key processes.
Chemical Identity and Structure
Dioctyl fumarate, also known as Bis(2-ethylhexyl) fumarate, is the diester of fumaric acid and 2-ethylhexanol.[1][2] It is a significant industrial chemical, primarily utilized as a plasticizer and a co-monomer in the synthesis of various polymers.[1][3]
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IUPAC Name: Bis(2-ethylhexyl) (E)-but-2-enedioate
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Synonyms: Dioctyl Fumarate (DOF), Bis(2-ethylhexyl) Fumarate, Fumaric Acid Di(2-ethylhexyl) Ester[2][4]
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Canonical SMILES: CCCCC(CC)COC(=O)C=CC(=O)OCC(CC)CCCC[5]
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Isomeric SMILES: CCCCC(CC)COC(=O)/C=C/C(=O)OCC(CC)CCCC[5]
Physical Properties
Dioctyl fumarate is a colorless to pale yellow, transparent liquid with a mild, slightly scented odor.[1][6][8] It is characterized by its low volatility and insolubility in water.
Tabulated Physical Data
The following table summarizes the key quantitative physical properties of Dioctyl Fumarate.
| Property | Value | Units | Conditions | Source(s) |
| Molecular Weight | 340.50 | g/mol | [1][2][7] | |
| Appearance | Colorless to light yellow liquid | - | Ambient | [1] |
| Odor | Mild, fruity | - | Ambient | [6][9] |
| Density | 0.93 - 0.945 | g/cm³ | 20°C | [1][4][5][10] |
| Melting Point | -58 | °C | [5][6][11] | |
| Boiling Point | ~415 | °C | Atmospheric Pressure | [1] |
| 185 | °C | 5 mmHg | [5][6][11] | |
| 203 | °C | 0.67 kPa (5 mmHg) | [8] | |
| Flash Point | 170 - 190.4 | °C | Cup | [5][6][8][10][12] |
| Refractive Index | 1.4535 - 1.458 | nD | 20°C | [5][6][8][11] |
| Viscosity (Kinematic) | 17 - 23.4 | mPa·s / mm²/s | 20-23°C | [4][8] |
| Vapor Pressure | 0 - 0.001 | Pa | 20 - 25°C | [4][5] |
| Water Solubility | 1.19 | mg/L | 20°C | [5][6] |
| Insoluble | - | Ambient | [1][3] | |
| Solubility (Organic) | Soluble | - | Toluene, Ethanol, Acetone, Chloroform, Methanol | [1][3][5][6] |
| LogP (Octanol/Water) | 5.06 - 7.94 | [4][5][6] |
Chemical Properties and Reactivity
As an unsaturated ester, the chemical behavior of Dioctyl Fumarate is dictated by its ester functional groups and the carbon-carbon double bond.
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Stability: The compound is stable under normal storage conditions.[1] It should be stored in a cool, dry, well-ventilated area away from heat sources and oxidizing agents.[1][8] High heat can lead to degradation.[1]
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Reactivity:
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The carbon-carbon double bond can undergo addition reactions and is a key site for polymerization. It is used as a co-monomer with molecules like styrene, acrylates, or butadiene.[1]
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The ester groups can be hydrolyzed under acidic or basic conditions to yield fumaric acid and 2-ethylhexanol. This reaction is typically slow.[13]
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It can react with strong oxidizing agents.[6]
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Spectral Data
Spectroscopic data is crucial for the structural confirmation and purity assessment of Dioctyl Fumarate.
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Infrared (IR) Spectroscopy: The IR spectrum of an ester like Dioctyl Fumarate will show a characteristic strong absorption peak for the C=O (carbonyl) stretch, typically around 1724-1735 cm⁻¹.[13][14][15] The C=C double bond stretch will appear in the 1640-1680 cm⁻¹ region.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum will provide detailed structural information. The protons on the double bond (fumarate backbone) are expected to show a characteristic chemical shift. The complex alkyl chains of the two 2-ethylhexyl groups will result in a series of overlapping signals in the upfield region.[16]
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¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbons, the sp² hybridized carbons of the double bond, and the various sp³ hybridized carbons of the octyl groups.[7]
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Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EI-MS) is used to determine the molecular mass and fragmentation patterns, which can confirm the structure.[17] The molecular ion peak would be observed at an m/z corresponding to the molecular weight (340.5).[16]
Experimental Protocols
This section outlines the general methodologies for the synthesis and characterization of Dioctyl Fumarate.
Synthesis: Fischer Esterification
Dioctyl Fumarate is commercially produced via the Fischer esterification of fumaric acid with 2-ethylhexanol, using an acid catalyst.[1]
Objective: To synthesize Dioctyl Fumarate from fumaric acid and 2-ethylhexanol.
Materials:
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Fumaric Acid
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2-Ethylhexanol (slight excess to drive equilibrium)
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Acid Catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
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Solvent/Azeotropic Agent (e.g., Toluene, to remove water)
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Neutralizing Agent (e.g., sodium carbonate solution)
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Drying Agent (e.g., anhydrous sodium sulfate)
Procedure:
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Reaction Setup: Fumaric acid, 2-ethylhexanol, the acid catalyst, and toluene are combined in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
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Esterification: The mixture is heated to reflux. The water produced during the reaction is continuously removed as an azeotrope with toluene and collected in the Dean-Stark trap, driving the reaction to completion.[18] The reaction progress is monitored, often by measuring the amount of water collected.
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Neutralization: After cooling, the reaction mixture is washed with a sodium carbonate solution to neutralize the acid catalyst, followed by washing with water to remove any remaining salts.[1][19]
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Drying & Filtration: The organic layer is separated and dried over anhydrous sodium sulfate.[19] The drying agent is then removed by filtration.
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Purification: The solvent (toluene) and any excess 2-ethylhexanol are removed by vacuum distillation. The final high-purity Dioctyl Fumarate is obtained as the residue.[1]
Caption: Workflow for the synthesis of Dioctyl Fumarate via Fischer Esterification.
Characterization Protocols
Objective: To confirm the identity, purity, and properties of the synthesized Dioctyl Fumarate.
1. Purity Assessment (Gas Chromatography - GC):
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A small, diluted sample of the final product is injected into a gas chromatograph.
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The retention time of the major peak is compared to a known standard of Dioctyl Fumarate.
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The peak area percentage is used to determine the purity of the sample, which is typically expected to be >98%.[2][10]
2. Structural Confirmation (Spectroscopy):
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IR Spectroscopy: A thin film of the liquid sample is placed between salt plates (NaCl or KBr) and analyzed using an FTIR spectrometer. The resulting spectrum is checked for the characteristic C=O (~1735 cm⁻¹) and C=C (~1650 cm⁻¹) stretching frequencies.
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NMR Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed by ¹H and ¹³C NMR. The chemical shifts, integration, and splitting patterns are analyzed to confirm the bis(2-ethylhexyl) fumarate structure.
3. Physical Property Determination:
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Density: Measured using a pycnometer or a digital density meter at a controlled temperature (e.g., 20°C).
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Refractive Index: Measured using an Abbe refractometer at a specified temperature (e.g., 20°C) and wavelength (sodium D-line, 589 nm).
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Boiling Point: Determined under vacuum using distillation apparatus. The temperature at which the liquid boils at a specific low pressure is recorded.
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Viscosity: Measured using a viscometer (e.g., Brookfield or capillary viscometer) at a controlled temperature.
Caption: Analytical workflow for the characterization of Dioctyl Fumarate.
Toxicological and Safety Information
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Toxicity: Dioctyl fumarate has low acute toxicity. The oral LD50 in rats is reported as >2000 mg/kg and 29200 mg/kg in different studies.[1][10][20]
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Irritation: It may cause mild irritation to the skin and serious irritation to the eyes.[1][2][10]
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Handling: Standard laboratory safety precautions should be observed. This includes handling in a well-ventilated area, wearing protective gloves, and using eye protection to avoid contact.[1][10][21]
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Environmental: The substance is considered toxic to aquatic life with long-lasting effects, and release into the environment should be avoided.[20][22]
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